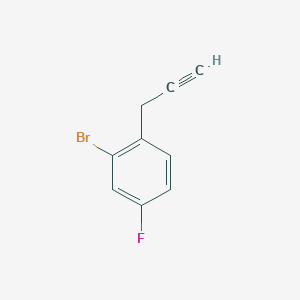
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Vue d'ensemble
Description
“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a chemical compound with the molecular weight of 229.05 . It is also known by its IUPAC name, 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” can be represented by the InChI code: 1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a solid compound . Its empirical formula is C9H7FO, and it has a molecular weight of 150.15 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Batool et al. (2014) details a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. This synthesis involves reactions with propargyl bromide and evaluates the antibacterial and antiurease activities of the synthesized compounds. One compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed significant activity against urease enzyme, while 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene demonstrated potent antibacterial effects against Bacillus subtillus (Batool et al., 2014).
Antimicrobial Properties
Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include derivatives of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing greater effectiveness than some reference drugs (Liaras et al., 2011).
Radiosynthesis for Bifunctional Labelling Agents
Namolingam et al. (2001) conducted a study on the radiosynthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, and also synthesized various 1-halomethyl-[18F]fluoromethyl-benzenes, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene derivatives. These compounds are prospective bifunctional labelling agents (Namolingam et al., 2001).
Modular Construction of Dendritic Carbosilanes
A study by Casado and Stobart (2000) discusses the use of 1-bromo-4-(prop-2-enyl)benzene, a closely related compound, in the modular construction of dendritic carbosilanes. This method accommodates sequential divergent and convergent steps for dendritic extension, showing potential applications in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).
Safety and Hazards
The safety data sheet (SDS) for “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” indicates that it is classified under the GHS06 hazard class, which denotes acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-1-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMAXGHXQQSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




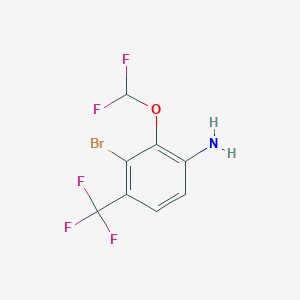
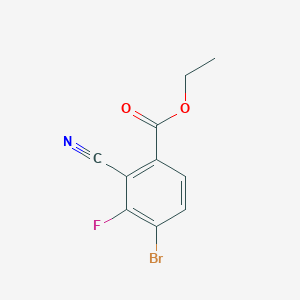
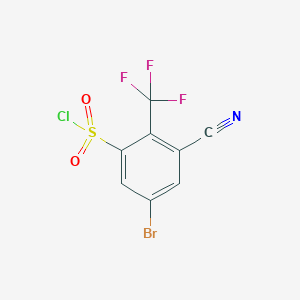
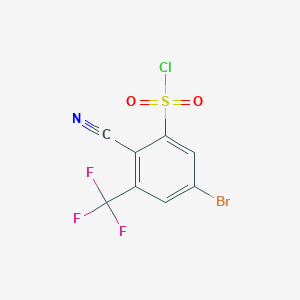
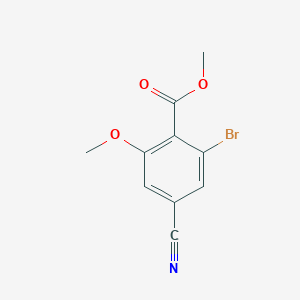
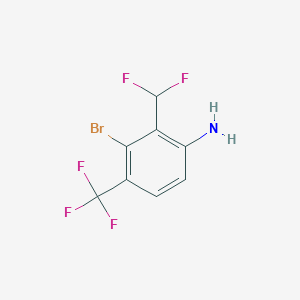
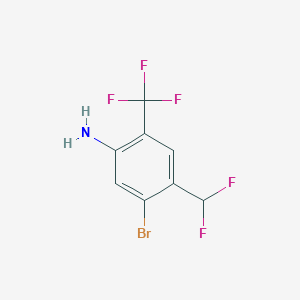
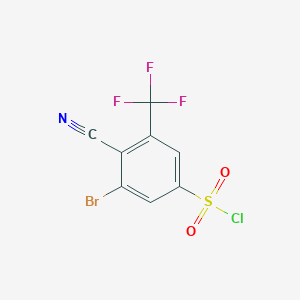

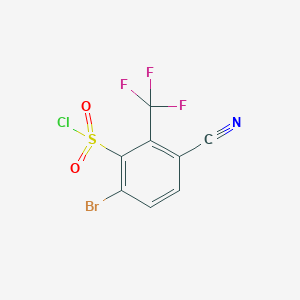
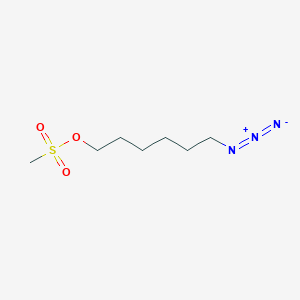
![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)
![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)